Bet-IN-6
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Overview
Description
Bet-IN-6 is a potent and high-affinity inhibitor of bromodomain-containing proteins BRD2 and BRD4. These proteins are part of the bromodomain and extra-terminal (BET) family, which play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails . This compound is used in scientific research to study the effects of BET inhibition on various biological processes, including cancer progression and epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of functional groups that enhance the binding affinity and specificity towards BRD2 and BRD4.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Bet-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Bet-IN-6 has a wide range of applications in scientific research:
Mechanism of Action
Bet-IN-6 exerts its effects by binding to the bromodomains of BRD2 and BRD4, preventing them from recognizing acetylated lysine residues on histone tails. This disrupts the interaction between BET proteins and chromatin, leading to changes in gene expression. The inhibition of BRD4, in particular, affects vital pathways in cancer cells, including the downregulation of oncogenes such as c-MYC and BCL2A1 .
Comparison with Similar Compounds
Similar Compounds
I-BET762: A selective BET inhibitor with similar mechanisms of action, used in cancer research.
OTX015: A clinical-stage BET inhibitor with promising anticancer activity.
Uniqueness of Bet-IN-6
This compound is unique due to its high affinity and specificity for BRD2 and BRD4, making it a valuable tool for studying the biological functions of these proteins. Its ability to be used in the synthesis of PROTACs (proteolysis-targeting chimeras) further enhances its utility in research .
Properties
Molecular Formula |
C22H20N2O6S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[6-[(2-methoxyphenyl)sulfonylamino]-1-methyl-2-oxobenzo[cd]indol-4-yl]propanoic acid |
InChI |
InChI=1S/C22H20N2O6S/c1-24-17-9-8-16(23-31(28,29)19-6-4-3-5-18(19)30-2)14-11-13(7-10-20(25)26)12-15(21(14)17)22(24)27/h3-6,8-9,11-12,23H,7,10H2,1-2H3,(H,25,26) |
InChI Key |
OSNRRVBADHGXQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)O)C1=O |
Origin of Product |
United States |
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